

Solubility Profile of 2-Amino-5-methoxybenzamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Amino-5-methoxybenzamide

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This technical guide provides a comprehensive overview of the solubility characteristics of **2-Amino-5-methoxybenzamide**, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various solvent systems, detailed experimental protocols for solubility determination, and relevant biological pathway context.

Executive Summary

Understanding the solubility of **2-Amino-5-methoxybenzamide** is critical for its application in medicinal chemistry, particularly in the synthesis of targeted therapeutics. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides inferred solubility characteristics based on structurally similar compounds. Furthermore, it details the industry-standard equilibrium shake-flask method for precise solubility measurement and situates the broader class of 2-methoxybenzamide derivatives within the context of the Hedgehog signaling pathway, a critical target in oncology.

Inferred Solubility Profile of 2-Amino-5-methoxybenzamide

Due to the limited availability of direct quantitative solubility data for **2-Amino-5-methoxybenzamide**, the following table provides an estimated solubility profile. This estimation is based on the known solubility of structurally related compounds such as benzamide, aniline, and anisole, as well as the closely related 2-aminobenzamide. The presence of an amino group, a methoxy group, and a benzamide core suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility. It is anticipated that **2-Amino-5-methoxybenzamide** will exhibit moderate solubility in polar protic and aprotic solvents and limited solubility in non-polar solvents and water.

Table 1: Inferred Qualitative Solubility of **2-Amino-5-methoxybenzamide** in Common Solvents

Solvent Class	Representative Solvents	Inferred Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble to Moderately Soluble	Capable of hydrogen bonding with the amino and amide groups.
Polar Aprotic	DMSO, DMF, Acetone	Soluble to Moderately Soluble	Dipole-dipole interactions with the polar functional groups.
Non-Polar	Hexane, Toluene	Sparingly Soluble to Insoluble	"Like dissolves like" principle; the molecule's polarity limits solubility in non-polar environments.
Aqueous	Water	Sparingly Soluble	The hydrophobic benzene ring counteracts the hydrophilic nature of the polar functional groups.

For a more quantitative perspective, the following table presents experimental solubility data for the closely related compound, 2-Aminobenzamide, at various temperatures.^[1] This data can serve as a valuable reference point for researchers estimating the solubility of **2-Amino-5-methoxybenzamide**.

Table 2: Experimental Mole Fraction Solubility (x1) of 2-Aminobenzamide in Various Solvents at Different Temperatures (K)^[1]

Solvent	283.15 K	293.15 K	303.15 K	313.15 K	323.15 K
Methanol	0.0458	0.0583	0.0735	0.0919	0.1141
Ethanol	0.0231	0.0298	0.0383	0.0489	0.0621
n-Propanol	0.0145	0.0189	0.0245	0.0316	0.0406
Isopropanol	0.0102	0.0136	0.0179	0.0234	0.0304
Acetone	0.0312	0.0415	0.0547	0.0715	0.0927
Ethyl Acetate	0.0059	0.0081	0.0109	0.0145	0.0191
Acetonitrile	0.0075	0.0101	0.0135	0.0179	0.0236
Tetrahydrofuran	0.0163	0.0221	0.0296	0.0392	0.0515

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.^{[2][3]}

Materials:

- **2-Amino-5-methoxybenzamide** (solid)
- Selected solvents
- Analytical balance

- Thermostatically controlled shaker bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

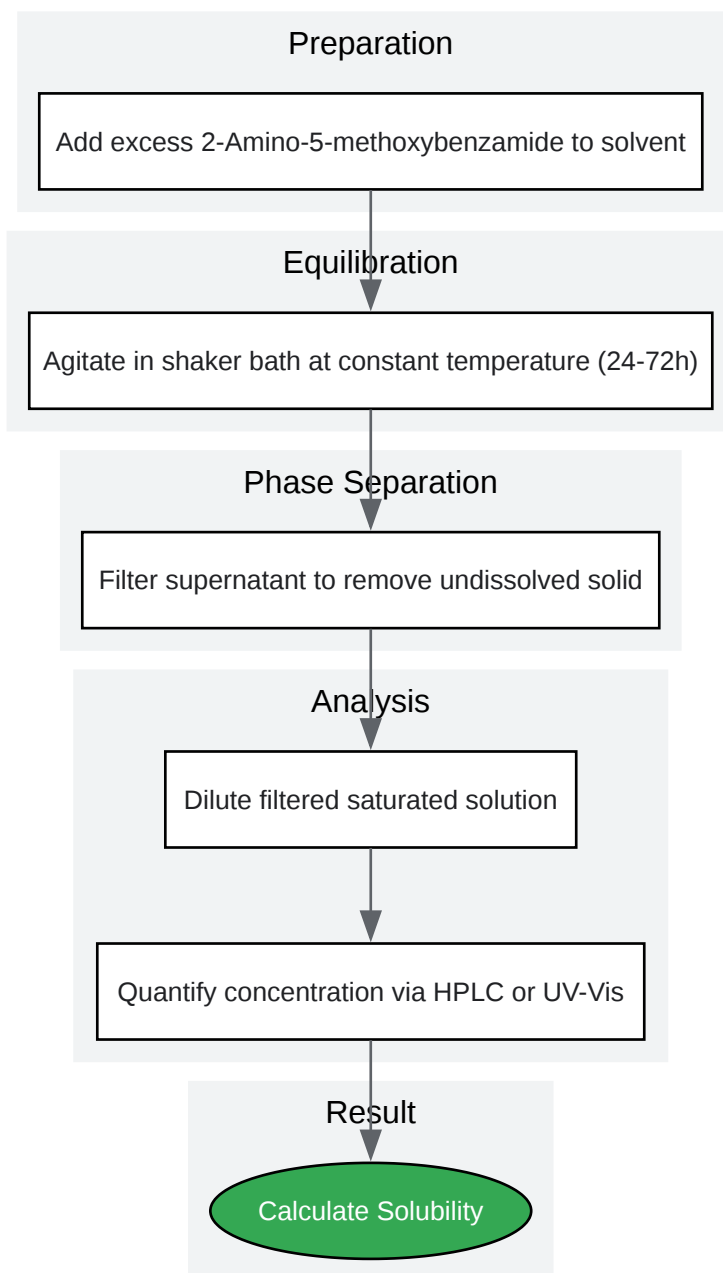
Procedure:

- Preparation: Add an excess amount of solid **2-Amino-5-methoxybenzamide** to a known volume of the selected solvent in a sealed vial.
- Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm) to remove all undissolved solids.
- Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of **2-Amino-5-methoxybenzamide** in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
- Calculation: Calculate the solubility of **2-Amino-5-methoxybenzamide** in the solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.

Visualizing Experimental and Biological Contexts

To aid in the understanding of the experimental workflow and the relevant biological context for derivatives of **2-Amino-5-methoxybenzamide**, the following diagrams are provided.

Experimental Workflow for Shake-Flask Solubility Determination

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Shake-Flask Method Workflow

Derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[4][5][6][7] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

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